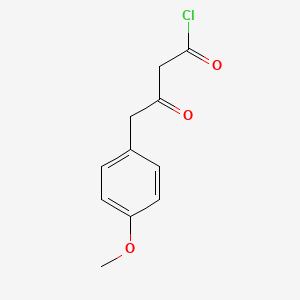

3-Oxo-4-(4-methoxyphenyl)butanoyl chloride

Description

3-Oxo-4-(4-methoxyphenyl)butanoyl chloride is a specialized acyl chloride featuring a ketone group at the 3-position and a 4-methoxyphenyl substituent at the 4-position of the butanoyl backbone. Acyl chlorides of this type are highly reactive intermediates used in organic synthesis, particularly for introducing acyl groups into target molecules.

Properties

IUPAC Name |

4-(4-methoxyphenyl)-3-oxobutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-15-10-4-2-8(3-5-10)6-9(13)7-11(12)14/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAVNCIUGSUQCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Oxo-4-(4-methoxyphenyl)butanoyl chloride, a compound with significant potential in medicinal chemistry, has garnered attention due to its biological activities, particularly in anticancer and antimicrobial domains. This article aims to present a comprehensive overview of its biological activity, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by its acyl chloride functional group and a methoxy-substituted phenyl ring. The structure can be represented as follows:

The presence of the methoxy group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of this compound showed enhanced antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (LNCaP) cells. The mechanism of action is believed to involve the induction of apoptosis through modulation of key proteins involved in cell survival.

Table 1: Anticancer Activity of this compound Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Oxo-4-(4-methoxyphenyl)butanoyl | MCF-7 | 15.2 | Apoptosis induction via Bax/Bcl-2 ratio |

| 3-Oxo-4-(4-methoxyphenyl)butanoyl | LNCaP | 12.5 | Inhibition of androgen receptor signaling |

Antimicrobial Activity

In addition to its anticancer effects, the compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions lead to alterations in signaling pathways that regulate cell growth and apoptosis.

- Apoptosis Induction : The compound has been shown to increase the expression of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2), thereby promoting programmed cell death in cancer cells.

- Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit enzymes such as phosphodiesterases, which play a role in cellular signaling pathways related to inflammation and cancer progression.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : A study involving rat models with hepatocellular carcinoma demonstrated that treatment with derivatives of this compound resulted in significantly smaller tumor sizes compared to controls. The treatment also led to increased apoptotic ratios in neoplastic tissues, indicating effective tumor suppression.

- Case Study 2 : In vitro studies on human breast cancer cell lines showed that compounds derived from this compound exhibited enhanced cytotoxicity when combined with standard chemotherapeutic agents, suggesting potential for use in combination therapies.

Scientific Research Applications

Organic Synthesis

3-Oxo-4-(4-methoxyphenyl)butanoyl chloride serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The acyl chloride group can be replaced by nucleophiles such as amines and alcohols.

- Reduction Reactions : The keto group can be reduced to form alcohol derivatives.

- Oxidation Reactions : Capable of undergoing oxidation to yield carboxylic acids.

Common Reactions

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Formation of amides or esters | Amides from reaction with amines |

| Reduction | Conversion of keto to hydroxyl | Alcohol derivatives |

| Oxidation | Formation of carboxylic acids | Carboxylic acid derivatives |

Pharmaceutical Research

The compound has been investigated for its potential as a building block in drug development. Its structural properties suggest it could be useful in creating pharmaceuticals targeting specific biological pathways.

- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound demonstrate significant antibacterial and antifungal properties against pathogens like Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory Properties : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study Example

A recent study evaluated the efficacy of derivatives based on this compound in inhibiting bacterial growth. The results indicated a dose-dependent response, highlighting its potential as an antimicrobial agent.

Material Science

In material science, this compound can be utilized in the preparation of functional materials with specific properties. Its ability to form covalent bonds with various substrates makes it suitable for developing advanced materials used in coatings and adhesives.

The biological activity of this compound is primarily attributed to its reactivity with biological molecules. The acyl chloride group facilitates nucleophilic attacks by amino acids or other nucleophiles, potentially leading to modifications in protein function.

Comparison with Similar Compounds

Structural and Physical Properties

Key Analogs for Comparison :

4-Chloro-3-oxobutanoyl Chloride (CAS 41295-64-1): Shares the 3-oxo group but replaces the 4-methoxyphenyl substituent with chlorine.

4-(4-Methoxyphenyl)butanoyl Chloride (CAS 6836-18-6): Lacks the 3-oxo group but retains the 4-methoxyphenyl moiety.

Butyryl Chloride (CAS 141-75-3): A simple acyl chloride without substituents.

Table 1: Comparative Data of Structural Analogs

Research Findings and Trends

- Keto-Enol Tautomerism: The 3-oxo group may enable tautomerism, influencing stability and reactivity in protic solvents. This property is absent in 4-(4-methoxyphenyl)butanoyl chloride, underscoring functional group importance .

- Industrial Relevance : Acyl chlorides with aromatic and ketone functionalities are prized in drug development, e.g., for kinase inhibitors or anti-inflammatory agents.

Preparation Methods

Related Synthesis Procedures

Although a direct synthesis for the target compound isn't available, synthetic routes for similar compounds can provide insight.

- Synthesis of Derivatives : Synthesis of compounds with structural similarities, such as those described in series 4 and 5, involve treatment with reagents like TBDMSCl, MOMCl, and oxalyl chloride, followed by coupling reactions. These methods suggest a combination of protection, acylation, and deprotection steps to achieve the desired structure.

- General Procedures : General procedures such as aryl tin monomer reactions with CuCl and CuCl2, BBr3-mediated demethylations, and reactions with N-iodosuccinimide suggest a range of conditions and reagents that could be adapted for synthesizing 3-Oxo-4-(4-methoxyphenyl)butanoyl chloride.

Purification Methods

- Distillation: Vacuum distillation is employed to reclaim excess sulfur oxychloride and purify 4-chlorobutanoyl chloride, indicating that distillation can be an effective purification method for acyl chlorides.

- Chromatography: Flash column chromatography is used to purify products, using solvent mixtures such as iso-hexane/ethyl acetate or DCM/hexanes. This method is effective for separating the desired product from impurities.

Table of Properties

| Property | Value |

|---|---|

| CAS No. | 1993310-17-0 |

| Molecular Formula | C11H11ClO3 |

| Molecular Weight | 226.65 g/mol |

| IUPAC Name | 4-(4-methoxyphenyl)-3-oxobutanoyl chloride |

| Standard InChI | InChI=1S/C11H11ClO3/c1-15-10-4-2-8(3-5-10)6-9(13)7-11(12)14/h2-5H,6-7H2,1H3 |

| Standard InChIKey | WSAVNCIUGSUQCI-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CC(=O)CC(=O)Cl |

| Canonical SMILES | COC1=CC=C(C=C1)CC(=O)CC(=O)Cl |

| PubChem Compound ID | 121591281 |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Oxo-4-(4-methoxyphenyl)butanoyl chloride from its carboxylic acid precursor?

- Methodology : The compound can be synthesized via reaction of 4-(4-methoxyphenyl)-4-oxobutyric acid with thionyl chloride (SOCl₂). The process involves refluxing the carboxylic acid with excess SOCl₂ under anhydrous conditions, followed by distillation to remove residual reagents. The reaction proceeds via a chlorosulfite intermediate, with SOCl₂ acting as both a chlorinating agent and a solvent .

- Critical Considerations : Ensure rigorous exclusion of moisture to prevent hydrolysis. Confirm completion via FT-IR (disappearance of O-H stretch at ~2500–3500 cm⁻¹) and NMR (shift of carbonyl signal to ~170–175 ppm for acyl chloride) .

Q. How should this compound be stored to maintain stability?

- Storage Protocol : Store under inert atmosphere (argon or nitrogen) in moisture-resistant containers at –20°C. Use molecular sieves or desiccants to minimize exposure to ambient humidity. Acyl chlorides are prone to hydrolysis, forming carboxylic acids and HCl, which can degrade reactivity .

- Handling : Conduct manipulations in a glovebox or under dry nitrogen flow. Use glassware dried at 120°C prior to reactions .

Q. What analytical techniques are most effective for characterizing this compound?

- Primary Methods :

- NMR Spectroscopy : ¹H NMR (δ ~3.8 ppm for methoxy protons, δ ~7.5–8.0 ppm for aromatic protons) and ¹³C NMR (carbonyl signal at ~170 ppm).

- Mass Spectrometry : Electron ionization (EI-MS) to confirm molecular ion peaks (expected m/z for C₁₁H₁₁ClO₃: ~226.05).

- FT-IR : Strong absorbance at ~1800 cm⁻¹ (C=O stretch of acyl chloride) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Approach : Grow single crystals via slow evaporation in anhydrous solvents (e.g., dichloromethane/hexane). Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data. Validate bond lengths (C-Cl ~1.79 Å, C=O ~1.21 Å) and angles using CIF checkers like PLATON .

- Data Contradictions : Address discrepancies in torsional angles caused by steric hindrance from the 4-methoxyphenyl group by comparing multiple datasets. Cross-validate with DFT-optimized structures .

Q. What mechanistic insights govern its reactivity in nucleophilic acyl substitution reactions?

- Mechanistic Analysis : The electron-withdrawing 4-methoxyphenyl group activates the carbonyl toward nucleophilic attack. Kinetic studies (e.g., using Hammett plots) can quantify substituent effects on reaction rates. Monitor intermediates via stopped-flow NMR or in situ IR .

- Case Study : Reactivity with amines (e.g., aniline) proceeds via a tetrahedral intermediate, with rate-limiting steps dependent on solvent polarity. Use deuterated solvents (e.g., DMSO-d₆) to track proton exchange .

Q. How is this compound utilized in medicinal chemistry or agrochemical research?

- Applications :

- Drug Design : As a building block for prodrugs or protease inhibitors, leveraging its acyl chloride moiety for peptide coupling. Example: Synthesis of aryl ketone derivatives targeting enzyme active sites .

- Agrochemicals : Functionalization to create sulfonylurea analogs with herbicidal activity. Optimize bioavailability via logP adjustments (introduce polar groups post-reaction) .

- Validation : Assess bioactivity using enzyme inhibition assays (e.g., IC₅₀ determination) and molecular docking simulations to predict binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.